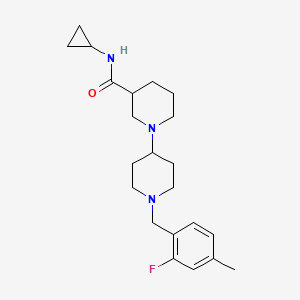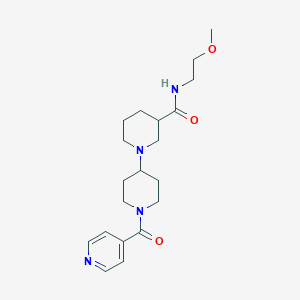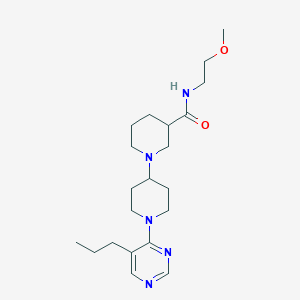
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). It is a promising drug candidate for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the inhibition of GABA-AT, which is responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This results in a reduction in seizure activity and a decrease in drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its potency and selectivity for GABA-AT, as well as its ability to cross the blood-brain barrier. However, limitations include its relatively short half-life and the need for repeated dosing in order to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for the research and development of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. These include the investigation of its potential therapeutic applications in other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to optimize the dosing regimen and improve the pharmacokinetic properties of the drug. Finally, the development of more selective inhibitors of GABA-AT may lead to the development of even more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 2-fluoro-4-methylbenzylamine with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-fluoro-4-methylbenzylamine. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(2-fluoro-4-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and has also demonstrated efficacy in reducing drug-seeking behavior in models of addiction.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O/c1-16-4-5-17(21(23)13-16)14-25-11-8-20(9-12-25)26-10-2-3-18(15-26)22(27)24-19-6-7-19/h4-5,13,18-20H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBRQNGYCWCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[3-(4-thiomorpholinyl)-1-propen-1-yl]aniline](/img/structure/B5468314.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5468362.png)
![N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)

![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)
![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)
![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)
